1H NMR and 13C NMR characterization of pyrrolo[2,3-C]pyridazinone derivatives
1H NMR and 13C NMR characterization of pyrrolo[2,3-C]pyridazinone derivatives
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrrolo[2,3-c]pyridazinone Derivatives
Authored by a Senior Application Scientist
Foreword: Decoding the Pyrrolo[2,3-c]pyridazinone Scaffold
The pyrrolo[2,3-c]pyridazinone core represents a class of nitrogen-rich heterocyclic compounds of significant interest to the medicinal chemistry community. Its unique electronic and structural features make it a privileged scaffold for designing novel therapeutic agents targeting a range of biological targets. The unambiguous structural confirmation and characterization of these molecules are paramount in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This guide provides an in-depth exploration of the ¹H and ¹³C NMR characteristics of pyrrolo[2,3-c]pyridazinone derivatives. Moving beyond a simple catalog of data, we will delve into the why behind the observed spectral features, grounding our analysis in the fundamental principles of NMR and the specific electronic environment of this heterocyclic system. This document is intended for researchers, scientists, and drug development professionals who seek to master the structural elucidation of this important chemical class.
The Foundation: NMR Principles in the Context of Heterocycles
The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule. The resulting spectrum provides a unique fingerprint based on three key parameters:
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Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups or atoms (like oxygen and nitrogen) "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" the nucleus, moving its signal upfield. In the pyrrolo[2,3-c]pyridazinone system, the nitrogen atoms, the carbonyl group, and the aromatic rings profoundly influence the chemical shifts of all protons and carbons.
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Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring magnetic nuclei, causing signals to split into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J, measured in Hz) provides valuable information about the number of bonds separating the coupled nuclei and, in many cases, their dihedral angle.
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Signal Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent, non-equivalent protons, following the n+1 rule in simple cases.
The interplay of these parameters, dictated by the rigid, electron-rich, and electron-deficient regions of the pyrrolo[2,3-c]pyridazinone core, allows for a detailed structural assignment.
¹H NMR Spectral Characteristics: A Proton's Perspective
The proton NMR spectrum provides the initial and most detailed map of the molecule's hydrogen framework. The chemical shifts are highly dependent on the proton's position within the fused ring system.
Characteristic Chemical Shift Regions
The protons on the pyrrolo[2,3-c]pyridazinone scaffold reside in distinct electronic environments, leading to predictable chemical shift ranges.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity (Typical) | Notes |
| Pyrrole NH | 11.0 - 13.5 | Broad Singlet | Highly solvent-dependent; signal broadens or exchanges with D₂O. Often observed in polar aprotic solvents like DMSO-d₆.[1] |
| Pyridazinone H-4 | 7.5 - 8.5 | Doublet | Coupled to H-5. Its downfield shift is influenced by the adjacent carbonyl group and N-3. |
| Pyridazinone H-5 | 7.0 - 7.8 | Doublet | Coupled to H-4. Typically appears upfield relative to H-4. The coupling constant J₄,₅ is a key diagnostic feature. |
| Pyrrole H-6 | 6.5 - 7.5 | Doublet or Singlet | Position is sensitive to substituents on the pyrrole nitrogen (N-7). Coupled to H-5 if present. |
| Pyrrole H-7 | 6.8 - 7.8 | Doublet or Singlet | Coupled to H-6. Its chemical environment is influenced by the adjacent pyridazinone ring. |
| Substituent Protons | Variable | Variable | Protons on aryl, alkyl, or other groups will appear in their expected regions, but their shifts may be influenced by proximity to the heterocyclic core. |
Decoding Coupling Constants
The coupling patterns are instrumental in assigning proton connectivity.
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³J(H-4, H-5): Protons on the pyridazinone ring typically exhibit a vicinal coupling constant of approximately 9.0 - 9.6 Hz , characteristic of ortho-coupling on a six-membered aromatic ring.[2][3] This large coupling is a reliable indicator for identifying and assigning these two protons.
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³J(H-6, H-7): The coupling between protons on the pyrrole ring is generally smaller, in the range of 2.5 - 4.5 Hz .
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Long-Range Couplings: Smaller four-bond (⁴J) or five-bond (⁵J) couplings can sometimes be observed, especially with high-resolution instruments, providing further structural clues. For instance, a small coupling might be seen between a methyl group and an adjacent ring proton.[4]
¹³C NMR Spectral Characteristics: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, where each unique carbon appears as a singlet.
Characteristic Chemical Shift Regions
The carbons of the pyrrolo[2,3-c]pyridazinone core are spread over a wide chemical shift range, reflecting the diverse electronic environments.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Pyridazinone C=O (C-3) | 158 - 165 | The most downfield carbon in the heterocyclic core due to the direct attachment of two electronegative atoms (O and N).[2][3] |
| Pyrrole Quaternary C (C-7a) | 140 - 150 | Bridgehead carbon, part of the aromatic system. |
| Pyridazinone Quaternary C (C-5a) | 135 - 145 | Bridgehead carbon, influenced by the fusion of the two rings. |
| Pyridazinone CH (C-4) | 128 - 135 | Aromatic methine carbon. |
| Pyridazinone CH (C-5) | 120 - 130 | Aromatic methine carbon, typically slightly upfield from C-4. |
| Pyrrole CH (C-6, C-7) | 100 - 125 | Carbons of the electron-rich pyrrole ring generally appear more upfield than those of the pyridazinone ring. |
| Substituent Carbons | Variable | Carbons of substituents will appear in their expected chemical shift regions. |
The Power of 2D NMR for Unambiguous Assignment
While ¹H and ¹³C spectra provide foundational data, complex substitution patterns can lead to ambiguity. Two-dimensional (2D) NMR experiments are essential for a self-validating and trustworthy assignment.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra. It is the primary method for assigning protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is the only way to unambiguously assign quaternary (non-protonated) carbons, such as the carbonyl C-3 and the bridgehead carbons, by observing their correlations to nearby protons.
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COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (¹H-¹H) coupling networks in the molecule, confirming which protons are adjacent to each other.
The logical workflow for NMR analysis follows a clear path from simple 1D acquisition to complex 2D correlation for a complete and validated structural assignment.
Analysis of the Diagram:
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H-4 to C-3 (²J): The proton at position 4 will show a strong correlation to the carbonyl carbon (C-3) two bonds away. This definitively places H-4 adjacent to the carbonyl group.
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H-4 to C-5a (³J): A three-bond correlation from H-4 to the bridgehead carbon C-5a helps to lock in the pyridazinone ring structure.
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H-5 to C-7a (³J): This crucial correlation links the pyridazinone ring (via H-5) to the pyrrole ring (via the bridgehead C-7a), confirming the fused nature of the scaffold.
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N-H to C-7a (²J): The pyrrole N-H proton will show a two-bond correlation to the adjacent bridgehead carbon C-7a, confirming its position on the five-membered ring.
By systematically analyzing these and other long-range correlations, every atom in the pyrrolo[2,3-c]pyridazinone core can be placed with a high degree of confidence, providing an authoritative and trustworthy structural assignment.
References
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Grama, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences. Available at: [Link]
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Poczta, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. Available at: [Link]
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Grama, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. Available at: [Link]
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Mangalagiu, I., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules. Available at: [Link]
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Kaval, N., et al. (2023). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Available at: [Link]
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McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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